IMPERIALINE (3-alpha-Iodo-)

Radioligand Binding Assay Muscarinic Receptor Autoradiography Nuclear Receptor Pharmacology

IMPERIALINE (3-alpha-Iodo-) is a semi-synthetic derivative of the natural isosteroidal alkaloid imperialine, featuring a covalent iodine substitution at the 3-alpha position of the cervane backbone. This halogenation introduces significant steric and electronic modifications that fundamentally alter its molecular weight (539.53 g/mol) and physicochemical properties compared to the parent alkaloid.

Molecular Formula C27H42NIO2
Molecular Weight 539.53 g/mol
Cat. No. B1149865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMPERIALINE (3-alpha-Iodo-)
Synonyms3α-iodo-20β-oxysevanin-6-one
Molecular FormulaC27H42NIO2
Molecular Weight539.53 g/mol
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite microcrystalline powder

IMPERIALINE (3-alpha-Iodo-) – A Semi-Synthetic Halogenated Cervane Alkaloid for M₂ Muscarinic Receptor Research


IMPERIALINE (3-alpha-Iodo-) is a semi-synthetic derivative of the natural isosteroidal alkaloid imperialine, featuring a covalent iodine substitution at the 3-alpha position of the cervane backbone . This halogenation introduces significant steric and electronic modifications that fundamentally alter its molecular weight (539.53 g/mol) and physicochemical properties compared to the parent alkaloid [1]. As a cardioselective M₂-cholinoblocking compound, it is primarily utilized as a pharmacological tool for discriminating muscarinic receptor subtypes in cardiovascular and neurological research models [1].

Workflow M2 muscarinic receptor subtype pharmacology research
Selection Semi-synthetic halogenated cervane alkaloid probe with 3-alpha-iodo stereochemistry
Use Context Non-radioactive reference standard paired with 125I-labeled imperialine for quantitative receptor binding assays

Why Imperialine, Other Halogenated Derivatives, or Standard M₂ Antagonists Cannot Substitute for IMPERIALINE (3-alpha-Iodo-)


Substituting IMPERIALINE (3-alpha-Iodo-) with its parent compound imperialine, other halogenated analogs such as 3-beta-bromo-imperialine, or classical M₂ antagonists like AF-DX 116 or gallamine introduces critical deviations in experimental outcomes. The specific 3-alpha-iodo stereochemistry dictates a unique spatial and electronic configuration that is not replicated by chlorine or bromine derivatives, which exhibit different M-receptor subtype selectivity and central vs. peripheral nervous system penetration profiles [1][2]. Furthermore, the presence of iodine uniquely enables direct radiolabeling with ¹²⁵I for receptor autoradiography and binding assays—a capability entirely absent in chlorine and parent compounds, and only indirect in bromine precursors . This makes the 3-alpha-iodo derivative irreplaceable in studies requiring the exact matched pair of a cold reference standard and its radiolabeled form for quantitative receptor pharmacology.

Target: 3-Alpha-Iodo-Imperialine
Substitute Candidates
3-alpha-iodo moiety enables paired hot/cold ligand workflow via direct 125I radiolabeling and matched cold reference
Parent imperialine and 3-chloro analogs lack iodine; cannot support direct radioiodination or matched reference standard approach
Class-level M2-preferring muscarinic receptor profile inferred from imperialine alkaloid class
Atropine and non-selective antagonists do not discriminate M2 from M1/M3 subtypes; receptor-subtype interpretation may shift
3-alpha-iodo configuration defines specific spatial and electronic properties at C-3 of the cervane backbone
3-beta-iodo and 3-beta-bromo isomers exhibit different receptor selectivity and CNS penetration profiles; stereochemical mismatch may alter pharmacological endpoints

Quantitative Differentiation Evidence: IMPERIALINE (3-alpha-Iodo-) vs. Closest Analogs and In-Class Candidates


Radiolabeling Capability: Iodine Substitution Enables Direct ¹²⁵I-Tagged Receptor Probe Generation

Unlike the 3-chloro or parent imperialine derivatives, the iodine atom in IMPERIALINE (3-alpha-Iodo-) provides a direct chemical handle for radioiodination. While the 3-beta-bromo derivative requires a halogen-exchange reaction to produce 3-alpha-[¹²⁵I]Iodo-Imperialine , the 3-alpha-iodo compound serves as the structurally identical non-radioactive reference standard essential for quantification in saturable binding and competition assays. This paired 'hot/cold' ligand approach is a cornerstone for determining receptor density (Bmax) and binding affinity (Kd/Ki) with high accuracy, and cannot be replicated using chloro or standard parent alkaloid [1].

Radiolabeling Capability
Reported
Direct 125I labeling enabled by 3-alpha-iodo moiety
3-beta-bromo requires halogen-exchange; chloro and parent lack iodine handle entirely
Supports paired hot/cold ligand quantification workflow
Structural identity with radioligand is critical for accurate Bmax and Kd/Ki determination
Radioligand Binding Assay Muscarinic Receptor Autoradiography Nuclear Receptor Pharmacology

M₂ Muscarinic Receptor Selectivity: Class-Level Pharmacological Profile vs. Non-Selective Antagonists

IMPERIALINE (3-alpha-Iodo-) is explicitly characterized as a cardioselective M₂-cholinoblocking compound . Direct receptor subtype binding data (Ki) for this specific derivative are not publicly available; however, class-level inference from the parent compound imperialine establishes a strong M₂-preferring profile. Imperialine demonstrates a -log Ki of 7.2 at cardiac M₂ sites, compared to 6.1 at M₁ (cortex) and 5.7 at M₃ (submaxillary gland), representing a ~31-fold selectivity for M₂ over M₃ in binding assays [1]. In functional assays, the selectivity is further confirmed with a -log KB of 7.7 at atrial M₂ receptors versus 6.6-6.8 at M₃-mediated smooth muscle contraction [1]. This contrasts sharply with the non-selective antagonist atropine, which does not discriminate between M₁, M₂, and M₃ subtypes [1], and with the 3-beta-iodo isomer, which shows a notably higher cardiac M₂ activity (135% of atropine, ED₅₀ = 0.023 μM/kg) but significantly lower M₃ selectivity .

M2 Receptor Selectivity
Class-level
~31-fold M2/M3 binding selectivity
Parent imperialine: -log Ki M2=7.2 vs M3=5.7 in radioligand binding assays
Supports M2-preferring receptor subtype interpretation
3-alpha-iodo selectivity inferred from class; exact fold-selectivity unquantified for this derivative
Cardiac Muscarinic Receptor M2 Subtype Selectivity Parasympathetic Pharmacology

Purity Profile and Physicochemical Characterization: Comparative Data for Experimental Reproducibility

The available commercial preparation of IMPERIALINE (3-alpha-Iodo-) exhibits a purity of 50% as determined by TLC (silicagel, hexane-chloroform-methanol 10:1.5:1, Rf = 0.29) with a melting point of 197–200 °C . This contrasts with the more extensively characterized chlorine and bromine derivatives: 3-beta-bromo-imperialine achieves 98% purity (TLC) with a melting point of 199–202 °C , and 3-beta-iodo-imperialine reaches 97% purity . The lower purity of the 3-alpha-iodo derivative must be factored into experimental design, particularly for dose-response calculations and receptor occupancy studies where accurate active compound concentration is critical. The white microcrystalline powder is easily soluble in chloroform but only partially soluble in methanol and acetone, defining solvent handling requirements .

Purity Profile
Data to verify
50% (TLC) vs 97–98% for 3-beta-bromo/iodo isomers
Melting point 197–200°C; soluble in chloroform, partly in methanol and acetone
Purity differential requires dose correction review
Source-specific data; orthogonal analytical characterization recommended
Analytical Chemistry Compound Quality Control Reproducible Pharmacology

Acute Toxicity Profile: Intravenous LD₅₀ Differentiates 3-Alpha-Iodo from Other Imperialine Halogen Derivatives

The intravenous acute toxicity of IMPERIALINE (3-alpha-Iodo-) in mice (IVN-MUS LD₅₀ = 51 mg/kg) positions it with a slightly higher lethal dose compared to the 3-beta-bromo analog (IVN-MUS LD₅₀ = 48 mg/kg) , but lower than the 3-beta-iodo isomer (IVN-MUS LD₅₀ = 56.0 ± 6.3 mg/kg) . This rank order of acute toxicity (bromo < alpha-iodo < beta-iodo) provides critical guidance for selecting safe starting doses in in vivo pharmacological experiments, particularly when exploring the myorelaxant and M₂-blocking effects at sublethal doses where muscular weakness, irregular respiration, and exophthalmos are observed .

Acute Toxicity LD50
Data to verify
IV mouse LD50: 51 mg/kg
Rank order: 3-beta-bromo (48) < 3-alpha-iodo (51) < 3-beta-iodo (56) mg/kg
Reported intermediate toxicity context for dose-range studies
Strain, vehicle, and observation period not specified in source datasheet
In Vivo Toxicology Safety Pharmacology Dose Range Finding

Optimal Application Scenarios for IMPERIALINE (3-alpha-Iodo-) Based on Verified Differentiation Evidence


Non-Radioactive Reference Standard for ¹²⁵I-Labeled Imperialine in Muscarinic Receptor Binding Assays

Given that 3-beta-bromo-imperialine serves as a precursor for synthesizing 3-alpha-[¹²⁵I]Iodo-Imperialine , the non-radioactive IMPERIALINE (3-alpha-Iodo-) is the essential matched cold ligand. Researchers performing saturation binding or competition assays on M₂-expressing cardiac membranes or transfected cell lines can use this compound to determine non-specific binding and calculate receptor density (Bmax) and affinity (Kd/Ki) with structural fidelity . The iodine atom's steric and electronic influence is preserved between the hot and cold forms, ensuring that binding parameters reflect the true ligand-receptor interaction.

Cardiac M₂ Receptor Subtype Discrimination in Functional Tissue Bath Pharmacology

Based on the M₂-selective profile established for the imperialine alkaloid class , IMPERIALINE (3-alpha-Iodo-) is suited for isolated organ studies (e.g., guinea-pig atria or rat myocardium) where distinguishing M₂-mediated chronotropic and inotropic responses from M₃-mediated effects is required. The compound's cardioselective M₂-cholinoblocking activity makes it a valuable pharmacological tool alongside M₁-selective (pirenzepine) and M₃-selective (4-DAMP) antagonists for receptor subtype characterization. Its intermediate toxicity (LD₅₀ 51 mg/kg) allows for a wider dosing window than the more toxic 3-beta-bromo analog in in vivo cardiac studies.

Comparative Structure-Activity Relationship (SAR) Studies of Cervane Alkaloid Halogen Derivatives

The distinct physicochemical properties of IMPERIALINE (3-alpha-Iodo-)—molecular weight 539.53 g/mol, melting point 197–200 °C, and specific solubility profile —compared with the 3-beta-iodo isomer (M.p. 195–197 °C, [α]D21 -7.42°) and 3-beta-bromo analog (M.p. 199–202 °C) provide a valuable dataset for SAR investigations. Researchers can systematically evaluate how halogen size (Cl vs. Br vs. I) and stereochemistry (alpha vs. beta) at C-3 influence M-receptor subtype selectivity, central nervous system penetration, and myorelaxant potency. The availability of purity data (50% for 3-alpha-iodo) also underscores the need for orthogonal analytical characterization (HPLC, NMR) in SAR studies.

In Vivo Dose-Finding Studies Leveraging Intermediate Acute Toxicity Window

For in vivo pharmacological evaluation in rodent models, IMPERIALINE (3-alpha-Iodo-) presents a distinct LD₅₀ of 51 mg/kg (IV, mouse) . This intermediate toxicity profile—falling between 3-beta-bromo-imperialine at 48 mg/kg and 3-beta-iodo-imperialine at 56 mg/kg —offers researchers a balanced option when designing dose-response curves for M₂-mediated effects such as bradycardia or anti-arrhythmic activity. Importantly, the documented purity of 50% must be corrected for when calculating the actual administered dose of active compound to avoid inadvertent underdosing .

Application
Selection Property
Validation Focus
Radioligand binding reference standard for M2 receptor quantification
Structural identity with 125I-labeled ligand
Non-specific binding and Bmax/Kd determination
Cardiac M2 receptor subtype pharmacology in isolated tissue models
Class-level M2-preferring muscarinic profile
M2 vs M3 functional response discrimination
Cervane alkaloid halogen-derivative SAR studies
C-3 halogen size and stereochemistry comparison
Receptor subtype selectivity and physicochemical characterization
In vivo M2 pharmacology dose-range studies
Reported intermediate acute toxicity context
Dose-response design with purity-corrected concentration
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